molecular formula C13H12O6 B14197542 2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- CAS No. 853749-52-7

2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo-

Cat. No.: B14197542
CAS No.: 853749-52-7
M. Wt: 264.23 g/mol
InChI Key: PIEJWAZYUGHXKS-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- is a chemical compound belonging to the benzopyran family. This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of methoxy groups at positions 5 and 7, along with an acetic acid moiety at position 4, and an oxo group at position 2, contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethoxy-2H-1-benzopyran-2-one.

    Acetylation: The benzopyran derivative undergoes acetylation to introduce the acetic acid moiety at position 4.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Another benzopyran derivative with a similar core structure but different functional groups.

    7-Methylcoumarin: A derivative with a methyl group at position 7 instead of methoxy groups.

    Isoxazole-Benzopyran Hybrids: Compounds that combine benzopyran and isoxazole moieties for enhanced biological activity.

Uniqueness

2H-1-Benzopyran-4-acetic acid, 5,7-dimethoxy-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy groups, acetic acid moiety, and oxo group makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

853749-52-7

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

2-(5,7-dimethoxy-2-oxochromen-4-yl)acetic acid

InChI

InChI=1S/C13H12O6/c1-17-8-5-9(18-2)13-7(3-11(14)15)4-12(16)19-10(13)6-8/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

PIEJWAZYUGHXKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC(=O)O2)CC(=O)O)C(=C1)OC

Origin of Product

United States

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